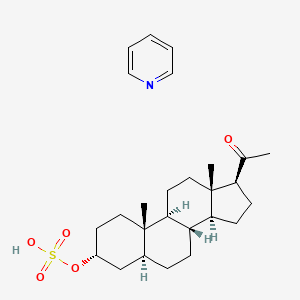

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that modulates the activity of neurotransmitter receptors in the brain. This compound is of significant interest in the fields of neuropharmacology and medicinal chemistry due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt typically involves the sulfation of allopregnanolone followed by the formation of the pyridinium salt. The process begins with the reaction of allopregnanolone with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to introduce the sulfate group. The resulting allopregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the process is crucial for its application in pharmaceutical manufacturing.

化学反応の分析

Types of Reactions

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically restores the hydroxyl group.

科学的研究の応用

Biological Activities

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt exhibits significant biological activities:

- GABA_A Receptor Modulation : It interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation can have therapeutic implications for conditions like anxiety, depression, and epilepsy.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : Research suggests that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

Neuropharmacology

One of the primary applications of this compound is in neuropharmacological studies. Its ability to modulate GABA_A receptors makes it a candidate for investigating treatments for neurological disorders such as:

- Anxiety Disorders : By enhancing GABAergic transmission, this compound may help alleviate symptoms associated with anxiety.

- Depression : Its neuroactive properties could provide insights into new antidepressant therapies.

- Epilepsy : The modulation of inhibitory neurotransmission may offer new avenues for seizure control.

Case Studies

Several studies have investigated the effects of this compound:

- Neuroprotection Against Ischemia : A study demonstrated that this compound could protect neurons from ischemic damage by modulating GABA_A receptor activity, suggesting its potential use in stroke therapy.

- Anxiolytic Effects : In animal models, this compound exhibited anxiolytic effects comparable to established anxiolytics, indicating its promise as a therapeutic agent for anxiety disorders.

- Cytotoxicity Studies : Research has shown that this compound can mitigate cytotoxic effects induced by various stressors in neuronal cell lines, further supporting its neuroprotective role.

作用機序

The mechanism of action of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt involves its interaction with neurotransmitter receptors in the brain. The compound modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels.

類似化合物との比較

Similar Compounds

Allopregnanolone: The parent compound, which lacks the sulfate and pyridinium groups.

Pregnenolone Sulfate: Another neurosteroid with similar sulfation but different receptor interactions.

Progesterone: A related steroid hormone with distinct biological activities.

Uniqueness

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is unique due to its specific sulfation and pyridinium salt formation, which confer distinct pharmacological properties. Its ability to modulate GABA-A receptors more effectively than its parent compound makes it a valuable research tool and potential therapeutic agent.

生物活性

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is a sulfated derivative of allopregnanolone, a neuroactive steroid known for its significant role in modulating GABA_A receptors. This compound has gained attention due to its enhanced solubility and biological activity, making it a valuable candidate for research in neuropharmacology and potential therapeutic applications.

The chemical formula of this compound is C₂₁H₃₃NO₅S, with a molecular weight of approximately 477.66 g/mol. The presence of the pyridinium salt enhances its solubility in biological systems, which is crucial for its biological activity. Various synthesis methods have been documented, including derivatization techniques that improve ionization for analytical purposes .

This compound primarily acts as a positive allosteric modulator of GABA_A receptors . This modulation leads to increased chloride ion influx, resulting in enhanced inhibitory neurotransmission. The compound's affinity for these receptors contributes to its neuroprotective and anxiolytic properties.

Comparative Analysis with Related Compounds

Below is a comparative overview of this compound and related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (3beta)-Allopregnanolone Sulfate Sodium Salt | Sodium salt derivative | Similar GABA_A modulation | Different salt form affects solubility |

| Allopregnanolone | Parent steroid | Neuroactive, GABA_A modulation | Lacks sulfate group |

| Pregnenolone | Precursor steroid | Neuroactive effects | Precursor to various steroid hormones |

| 5α-Dihydroprogesterone | Related steroid | Modulates GABA_A receptors | Different receptor selectivity |

The unique sulfation and pyridinium salt formation of this compound enhance its solubility and biological activity compared to other derivatives, making it particularly valuable for research into neuroactive steroids and their therapeutic potentials.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits significant biological activities, including:

- Neuroprotection : It has been shown to protect neurons from apoptosis and promote cell proliferation and migration, critical processes in both normal physiology and cancer progression .

- Pain Modulation : In animal models, this compound has demonstrated analgesic effects by potentiating central inhibition via the activation of the GABAergic system. For instance, intrathecal injections have been reported to alleviate neuropathic pain in rats subjected to sciatic nerve injury .

- Anxiolytic Effects : Its role in modulating anxiety and stress responses has been supported by studies showing increased levels of this neuroactive steroid following stress exposure, which correlates with mood regulation .

Case Studies

- Animal Models of Pain : In a study involving Sprague-Dawley rats treated with vincristine to induce neuropathic pain, administration of this compound significantly reduced mechanical allodynia and hyperalgesia. The treatment was effective at a dosage of 4 mg/kg administered every two days over a two-week period .

- Cancer Research : Investigations into the effects of allopregnanolone derivatives on cancer cells have revealed that low concentrations may promote cancer progression, while higher concentrations exert inhibitory effects. This duality highlights the importance of dosage in therapeutic applications .

特性

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-MQJYZQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。